molecular formula C12H6F2S2 B1603444 2,7-Difluorothianthrene CAS No. 782-22-9

2,7-Difluorothianthrene

Cat. No.: B1603444
CAS No.: 782-22-9
M. Wt: 252.3 g/mol
InChI Key: YBBNQJIXQSDKSR-UHFFFAOYSA-N
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Description

2,7-Difluorothianthrene (CAS 782-22-9) is a fluorinated aromatic sulfide serving as a high-value building block in advanced materials research. Its molecular formula is C 12 H 6 F 2 S 2 , with a molecular weight of 252.30 g/mol [ ]. This compound is characterized by a predicted boiling point of 340.9±42.0 °C and a density of 1.454 [ ]. The primary research application of this compound is in the synthesis of high-performance polymers, particularly poly(phenylene thioether ether)s (PPTEs) [ ]. These polymers are developed for optoelectronic applications due to their high refractive indices (n > 1.71), excellent optical transparency, and high thermal stability (T 5% > 360 °C) [ ]. The thianthrene unit, containing multiple sulfur atoms, significantly contributes to these enhanced optical properties [ ]. Researchers utilize this compound as a key monomer in polycondensation reactions with various organic dihalogen compounds to create novel polymeric materials for next-generation camera lenses, OLED device components, and mid-IR imaging devices [ ]. As a versatile synthetic intermediate, this compound is also used to construct more complex π-extended thianthrene derivatives, which are of interest for their unique electrochemical properties and potential in materials science [ ]. This product is intended for research and development purposes only and is not classified as a medicinal or edible product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-difluorothianthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F2S2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBNQJIXQSDKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601189
Record name 2,7-Difluorothianthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782-22-9
Record name 2,7-Difluorothianthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,7 Difluorothianthrene and Analogues

Established Synthetic Pathways to 2,7-Difluorothianthrene Monomer

The creation of the this compound monomer is typically achieved through well-defined synthetic routes that rely on the chemical transformation of fluorinated starting materials.

The primary and most established method for synthesizing this compound involves the use of a fluorinated precursor, specifically 4-fluorothiophenol (B130044). mit.edu This process is a foundational pathway for accessing highly symmetric thianthrenes. The synthesis is generally categorized as the construction of a thianthrene (B1682798) from a non-heterocyclic precursor. mit.edu

The reaction typically proceeds by treating 4-fluorothiophenol with fuming sulfuric acid. This strong acid promotes the necessary bond formations to construct the core thianthrene scaffold. This method is a common strategy for creating symmetric 2,3,7,8-substituted thianthrenes. mit.edu The inclusion of fluorine atoms at the 2 and 7 positions is crucial, as this monomer is a key precursor for developing high-refractive-index materials. mit.edu Its utility stems from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles like alkyl and aryl thiols and phenols. mit.edu

Optimizing the synthesis of thianthrene derivatives is crucial for improving efficiency and maximizing product yield. While specific optimization data for this compound is not extensively detailed, general principles for analogous reactions, such as oxidative coupling and thianthrenation, provide insight into key parameters. acs.orgscielo.br

Key factors that are typically adjusted to enhance reaction outcomes include the choice of solvent, reaction temperature, duration, and the stoichiometry of reagents. For instance, in the silver(I)-promoted oxidative coupling used to synthesize dihydrobenzofuran neolignans, acetonitrile (B52724) was identified as a "greener" and more effective solvent than commonly used ones like dichloromethane (B109758) or benzene (B151609). scielo.br Furthermore, the reaction time was significantly reduced from 20 hours to 4 hours without compromising conversion or selectivity. scielo.br For thianthrenation reactions, the selection of the acid and anhydride (B1165640) combination, such as trifluoroacetic anhydride (TFAA) with a strong acid like HBF₄·OEt₂ or TfOH, is critical for generating the reactive thianthrenium dication intermediate. acs.org A standardized approach to selecting these parameters allows for more robust and predictable outcomes across various substrates. acs.org

Table 1: General Parameters for Optimization of Thianthrene Synthesis

Parameter Considerations Potential Impact
Solvent Polarity, boiling point, solubility of reactants, environmental impact. Affects reaction rate, selectivity, and ease of workup. Acetonitrile has been shown to be a good alternative to chlorinated solvents. scielo.br
Temperature Reaction kinetics vs. side product formation. Higher temperatures can increase reaction rates but may lead to decomposition or reduced selectivity. scielo.br
Reaction Time Ensuring complete conversion without product degradation. Can be optimized to reduce energy consumption and prevent the formation of undesired byproducts. scielo.br
Reagents Stoichiometry of oxidants, acids, and precursors. Precise control is needed to maximize yield and minimize waste. For example, using 0.5 equivalents of Ag₂O was found to be optimal in certain oxidative couplings. scielo.br

| Catalyst | Use of transition metals or other catalysts to facilitate bond formation. | Can enable reactions under milder conditions and improve regioselectivity. |

Derivatization Strategies for Thianthrene Scaffolds

Once the thianthrene core is synthesized, it can be further modified through various derivatization strategies to introduce new functional groups and tailor its properties for specific uses.

The functionalization of the thianthrene scaffold is a versatile process that allows for the introduction of a wide array of substituents. A common method involves the direct lithiation of the thianthrene core, followed by quenching with various electrophiles to install substituents at the peri-position (position 1). thieme-connect.com

More recently, a powerful strategy for C-H functionalization has been developed using S-aryl thianthrenium salts. nih.govsemanticscholar.org This method, pioneered by Ritter and coworkers, allows for the site-selective activation of C-H bonds in arenes. nih.gov The process involves reacting an arene with thianthrene sulfoxide (B87167) in the presence of an acid and anhydride to form an air- and moisture-stable arylthianthrenium salt. acs.orgnih.gov These salts then serve as versatile intermediates for a wide range of follow-up transformations, including transition-metal-catalyzed cross-coupling reactions to form new C-C or C-X bonds. nih.govresearchgate.net This approach is highly valued for its ability to functionalize complex molecules at a late stage in a synthetic sequence. acs.org

The ability to functionalize the thianthrene scaffold enables the creation of materials with tailored properties for diverse applications.

High-Refractive-Index Polymers: this compound itself is a valuable monomer for synthesizing optically transparent polymers with a high sulfur content, which imparts a high refractive index. mit.edu These materials are attractive for developing thin lenses and other optical components. mit.edu

Energy Storage: Thianthrene-based compounds have been designed and synthesized for use as electrolytes in symmetric batteries. By optimizing the molecular structure, solvent, and supporting salt, batteries with long cycle lives can be fabricated. mit.edu

Advanced Materials (Aramids): Thianthrene-2,7- and -2,8-dicarboxylic acids can be synthesized and polymerized with aryl diamines to produce high molecular weight aramids. dtic.mil These polymers exhibit higher thermal stabilities compared to analogous polymers made from thianthrene diamines and form tough, flexible films. dtic.mil

Electroactive Compounds: Functionalized thianthrenes, such as those with multiple ethylenedithio groups, have been prepared to study their electrochemical properties. Photolysis of benzotrithiole derivatives provides a route to these higher, extended thianthrene systems. scilit.com

Table 2: Applications of Functionalized Thianthrene Derivatives

Derivative Class Functionalization Method Application Reference
Poly(arylene ether)s SNAr polymerization of this compound High refractive index optical materials mit.edu
Bipolar Redox-Active Molecules Core functionalization Electrolytes for symmetric batteries mit.edu
Thianthrene Polyamides (Aramids) Synthesis of thianthrene-dicarboxylic acids High-performance polymers with high thermal stability dtic.mil

Green Chemistry Approaches in Thianthrene Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop greener synthetic routes for thianthrene derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

A significant advancement is the use of mechanochemistry, or ball milling, for thianthrene-mediated aryl C-H functionalization. semanticscholar.org This solvent-free approach allows for all reaction steps—thianthrene oxidation, arene thianthrenation, and subsequent functionalization—to be performed with high yields without the need for inert atmospheric conditions. This method offers substantial savings in time, energy, and the use of organic solvents. semanticscholar.org

Polymerization Studies of 2,7 Difluorothianthrene As a Monomer

Nucleophilic Aromatic Substitution (S_NAr) Polymerization Mechanisms

Nucleophilic aromatic substitution (S_NAr) is a key polymerization method for creating aromatic polymers. chandra-asri.com This process typically involves a two-step addition-elimination sequence through a Meisenheimer complex. acs.org

Activation of 2,7-Difluorothianthrene for S_NAr

The thianthrene (B1682798) heterocycle in this compound is electron-withdrawing, which activates the fluorine atoms for displacement by nucleophiles in S_NAr reactions. researchgate.net This activation is crucial for the monomer to undergo polymerization. While semiempirical calculations suggest that this compound is sufficiently activated for S_NAr, spectroscopic analysis provides a more nuanced view. researchgate.net Model reactions have confirmed that the fluorine atoms on this compound are readily displaced by phenoxides, validating its suitability for polymer-forming reactions. researchgate.net

Reactivity of Fluoro Aromatic Monomers in Polymerization

Fluoro aromatic monomers are a class of compounds used in polymerization due to the high dissociation energy of the carbon-fluorine bond, which imparts thermal stability and chemical resistance to the resulting polymers. nih.gov However, the reactivity of these monomers can be influenced by the presence of other functional groups. For instance, fluorinated alkyl groups linked to a vinyl function can significantly affect the monomer's reactivity. nih.gov In some cases, fluoroaromatic monomers can retard the rate of polymerization. nih.gov

Role of Phenoxide and Sulfide (B99878) Nucleophiles

In the S_NAr polymerization of this compound, phenoxide and sulfide nucleophiles play a critical role in forming poly(arylene ether thianthrene)s and poly(arylene sulfide)s, respectively. researchgate.netresearchgate.net The reaction of this compound with bisphenoxide nucleophiles, such as those derived from bisphenol A and bisphenol AF, leads to the formation of poly(aryl ether thianthrene)s. researchgate.net Similarly, reacting this compound with bis(thiophenoxide) and sulfide nucleophiles yields poly(thianthrene phenylene sulfide) and poly(thianthrene sulfide). researchgate.netcaltech.edu

Synthesis of Poly(arylene sulfide)s Utilizing this compound

Poly(arylene sulfide)s (PASs) are a class of high-performance thermoplastics known for their excellent thermal stability and chemical resistance. The use of this compound as a monomer has led to the development of novel thianthrene-based poly(phenylene sulfide)s (TPPSs). rsc.orgresearchgate.net These polymers are synthesized through nucleophilic aromatic substitution reactions between this compound and various dithiols, such as 4,4′-thiobisbenzenethiol (TBBT), m-benzenedithiol (mBDT), or sodium sulfide nonahydrate. researchgate.netrsc.orgresearchgate.net

The resulting TPPSs are amorphous materials with impressive thermal properties, including glass transition temperatures (Tg) ranging from 143 to 210 °C and 5% weight loss temperatures approaching 500 °C in both inert and air atmospheres. researchgate.netcaltech.edursc.org Notably, these polymers also exhibit high refractive indices, with some reaching up to 1.8020, making them attractive for optical applications. researchgate.netrsc.orgresearchgate.net

Table 1: Thermal Properties of Thianthrene-Based Poly(phenylene sulfide)s (TPPSs)

Polymerization Reactants Glass Transition Temperature (Tg) 5% Weight Loss Temperature
This compound and various dithiols 143-147 °C rsc.orgresearchgate.net > 430 °C rsc.orgresearchgate.net

Synthesis of Poly(arylene ether thianthrene)s

The electron-withdrawing nature of the thianthrene unit in this compound facilitates its reaction with phenoxides to form poly(arylene ether thianthrene)s. researchgate.net This S_NAr polymerization has been successfully carried out with various bisphenols, including bisphenol A, bisphenol AF, and 4,4′-biphenol, to produce high molecular weight polymers. researchgate.net

These poly(arylene ether thianthrene)s demonstrate high thermo-oxidative stability, with 5% weight loss values in air nearing 500 °C. researchgate.net Their glass transition temperatures vary from 138 to 181 °C, depending on the specific bisphenol comonomer and the polymer's molecular weight. researchgate.net

Table 2: Properties of Poly(arylene ether thianthrene)s

Bisphenol Comonomer Glass Transition Temperature (Tg) 5% Weight Loss Temperature

Synthesis of Thianthrene-Based Polyimides and Poly(phenylene thioether ether)s

The versatility of thianthrene-containing monomers extends to the synthesis of other polymer families, including polyimides (PIs) and poly(phenylene thioether ether)s (PPTEs).

Thianthrene-based polyimides have been developed that exhibit high refractive indices and good thermal stability. researchgate.net For instance, polyimides derived from 2,7-bis(4-aminophenylenesulfanyl)thianthrene show glass transition temperatures above 250 °C and 10% weight loss temperatures in the range of 504–514 °C. researchgate.net

Furthermore, colorless and transparent poly(phenylene thioether ether)s containing a thianthrene-2,7-disulfanyl moiety have been synthesized. researchgate.net These PPTEs, prepared by the polycondensation of 2,7-(4,4′-diphenol)thiothianthrene with dihalogen compounds, exhibit high refractive indices and good thermal stability, with glass transition temperatures between 153–176 °C and 5% weight loss temperatures over 344 °C. researchgate.net

Copolymerization Strategies Involving this compound and Related Monomers

The primary method for polymerizing this compound is through nucleophilic aromatic substitution (NAS) copolymerization. researchgate.netcaltech.edupolyacs.org In this strategy, the fluorine atoms on the thianthrene core are activated towards substitution, allowing them to react with nucleophilic comonomers to form a polymer chain. This approach has been successfully employed to create novel poly(arylene sulfide)s. caltech.eduacademictree.org

Detailed research findings show that this compound can be copolymerized with various bis-thiophenoxide and sulfide nucleophiles. researchgate.netcaltech.edu For instance, the reaction with a bis-thiophenoxide results in the formation of poly(thianthrene phenylene sulfide), while reaction with a simple sulfide nucleophile yields poly(thianthrene sulfide). caltech.edu These polymers are noted for their amorphous nature and high thermal stability. researchgate.netcaltech.edu

Furthermore, strategies involving related thianthrene-based monomers have been explored to develop polymers with high sulfur content and specific properties like high refractive indices. researchgate.net A notable example is the synthesis of 2,7-(4,4′-diphenol)thiothianthrene (DPTT), a diol-functionalized thianthrene derivative. This monomer undergoes polycondensation with dihalogen compounds such as 2,6-difluorobenzonitrile (B137791) (DFBN) and 4,6-dichloro-2-(methylthio)pyrimidine (B19916) (DCMP) to produce poly(thioether-thianthrene-ether)s. researchgate.net

The table below summarizes key copolymerization strategies.

Thianthrene-Based MonomerComonomer(s)Resulting Polymer
This compoundBis-thiophenoxide NucleophilePoly(thianthrene phenylene sulfide) caltech.edu
This compoundSulfide NucleophilePoly(thianthrene sulfide) caltech.edu
2,7-(4,4′-diphenol)thiothianthrene (DPTT)2,6-Difluorobenzonitrile (DFBN)Poly(thioether-thianthrene-ether) researchgate.net
2,7-(4,4′-diphenol)thiothianthrene (DPTT)4,6-Dichloro-2-(methylthio)pyrimidine (DCMP)Poly(thioether-thianthrene-ether) researchgate.net

Control of Polymer Molecular Weight and Architecture

Controlling the molecular weight and architecture of polymers is crucial for tailoring their final properties. nih.gov In the context of the step-growth nucleophilic aromatic substitution polymerization involving this compound, these characteristics are primarily governed by reaction stoichiometry and conditions.

Molecular Weight Control: For step-growth polymerizations, achieving a high molecular weight requires precise stoichiometric balance between the reacting functional groups of the comonomers. The number average molecular weight (Mn) can be controlled by slightly offsetting this stoichiometric ratio or by introducing a monofunctional reagent that acts as a chain terminator, effectively capping the growing polymer chains. In studies involving this compound, a poly(thianthrene phenylene sulfide) with a number average molecular weight of 22,100 g/mol has been synthesized, demonstrating the ability to produce polymers of significant chain length. caltech.edu

Polymer Architecture Control: The copolymerization strategies reported for this compound with difunctional nucleophiles result in the formation of linear polymer chains. researchgate.netcaltech.edu The creation of more complex polymer architectures, such as branched or star-shaped polymers, necessitates the incorporation of multifunctional comonomers or initiators. rsc.orgspecificpolymers.com For example, a tri- or tetra-functional comonomer could be added to the polymerization of this compound to serve as a branching point. While specific examples of complex architectures using this compound as the primary monomer are not detailed in the reviewed literature, the principles of using multifunctional chain transfer agents or comonomers from controlled radical polymerization could be adapted. specificpolymers.com

The following table presents characterization data for a polymer synthesized using this compound.

PolymerNumber Average Molecular Weight (Mn)Glass Transition Temperature (Tg)5% Weight Loss Temperature (TGA)
Poly(thianthrene phenylene sulfide)22,100 g/mol caltech.edu210 °C researchgate.netApproaching 500 °C (in inert and air atmospheres) caltech.edu
Poly(thianthrene sulfide)Not specified149 °C researchgate.netApproaching 500 °C (in inert and air atmospheres) researchgate.net

Advanced Materials Science Applications of 2,7 Difluorothianthrene Derived Polymers

High Refractive Index Materials Development

Polymers with a high refractive index (HRI) are crucial for the miniaturization and enhanced performance of optical devices such as image sensors, optical data storage, and light-emitting diodes. acs.orgacs.org Materials derived from 2,7-difluorothianthrene are at the forefront of developing the next generation of HRI polymers. researchgate.netresearchgate.net

The refractive index of a polymer is fundamentally linked to its molecular composition. According to the Lorentz-Lorenz equation, incorporating substituents with high molar refraction and low molar volume is a key strategy to increase a polymer's refractive index. rsc.org

Sulfur and aromatic groups are highly effective in this regard. Sulfur's high molar refraction compared to carbon makes it a prime element for designing HRI polymers. acs.orgacs.org The presence of multiple sulfur atoms and aromatic rings within the thianthrene (B1682798) unit provides a compact structure with high polarizability, which is a direct contributor to a higher refractive index. researchgate.net

Research into poly(phenylene sulfide)s (PPS) derived from this compound demonstrates this principle effectively. By reacting this compound with various dithiols, researchers have synthesized thianthrene-based poly(phenylene sulfide)s (TPPSs) with exceptionally high refractive indices, reaching up to 1.8020. researchgate.netrsc.org This value is among the highest reported for organic polymers that maintain high transparency in the visible light spectrum. rsc.org The combination of the rigid, sulfur-rich thianthrene core with other aromatic units systematically boosts the refractive index. For instance, a poly(thianthrene phenylene sulfide) was reported to have a refractive index of 1.692 at a wavelength of 633 nm. researchgate.net

Polymer DerivativeMonomersRefractive Index (n) at 633 nmKey Structural Features
Poly(thianthrene phenylene sulfide)This compound + Bis(thiophenoxide)1.692Sulfide (B99878) linkages, aromatic backbone
Thianthrene-based Poly(phenylene sulfide) (TPPS)This compound + 4,4′-Thiobisbenzenethiol (TBBT)1.7856High sulfur content, multiple aromatic rings
Thianthrene-based Poly(phenylene sulfide) (TPPS)This compound + m-Benzenedithiol (mBDT)1.7923High sulfur content, compact structure
Poly(thianthrene sulfide)This compound + Sodium sulfide1.8020Direct sulfide bridge, very high sulfur concentration

The primary challenge in designing HRI polymers is to increase the refractive index without compromising optical transparency in the visible range (400-700 nm). bohrium.commdpi.com Polymers derived from this compound are designed with several key principles to achieve this balance:

Maximizing Polarizable Groups : The core design strategy involves incorporating a high concentration of atoms and functional groups with high molar refraction, such as sulfur and aromatic rings. bohrium.commdpi.com The thianthrene moiety is an ideal building block for this purpose. researchgate.net

Maintaining Amorphous Structure : To ensure optical clarity and prevent light scattering, the polymers must be amorphous rather than crystalline. This is often achieved by introducing bulky, non-planar, or twisted structures into the polymer backbone. rsc.orgresearchgate.net For example, using monomers like 9,9-bis(4-sulfanylphenyl)fluorene in conjunction with this compound leads to polymers with good solubility and film-forming properties due to their non-planar structures. rsc.org

Minimizing Chromatic Aberration : For lens applications, a high Abbe number is desirable to minimize chromatic dispersion. uni-marburg.de There is often an inverse relationship between refractive index and the Abbe number. uni-marburg.de The design of sulfur-containing polymers can be optimized to balance a high refractive index with an acceptable Abbe number. bohrium.com

Ensuring Processability : The final polymer must be processable into high-quality optical components. Introducing flexible linkages or bulky side groups can improve solubility in common organic solvents, allowing for techniques like solvent casting or spin coating. researchgate.netrsc.org

The successful application of this compound-derived polymers in optical devices depends on their fabrication into high-quality thin films. oup.com Several methods are employed for this purpose:

Solvent Casting and Melt Pressing : For thermoplastic polymers like poly(thianthrene phenylene sulfide), creasable and transparent films can be prepared by dissolving the polymer in a suitable solvent (e.g., DMPU) and casting it, or by pressing the polymer at elevated temperatures (e.g., 250 °C). researchgate.net

Spin Coating : Ethynyl-terminated fluorinated poly(arylene ether sulfide)s have been processed into films via spin coating, a common technique for achieving uniform thin films for applications like optical waveguides. acs.org

UV Curing Imprint Method : For applications requiring precise microstructures, such as prism films, a UV-curable resin incorporating a thianthrene-based monomer can be used. nih.gov The liquid resin is poured into a mold, laminated with a substrate like PET foil, and then cured with UV light to replicate the pattern. nih.gov

The characterization of these films is essential to verify their optical performance. Key characterization techniques include:

Refractometry : To measure the refractive index at specific wavelengths. researchgate.net

UV-Vis Spectroscopy : To determine the optical transparency across the visible spectrum and identify the cutoff wavelength. researchgate.net Films of poly(thianthrene phenylene sulfide) have shown transparencies greater than 50% for wavelengths over 400 nm. researchgate.net

Birefringence Measurement : To quantify the difference between in-plane and out-of-plane refractive indices, which is critical for applications requiring fine focusing. researchgate.netmdpi.com Thianthrene-based polymers have demonstrated desirably low birefringence values, typically in the range of 0.0037–0.0039. researchgate.netrsc.org

Polymer Matrix for Organic Electronic Applications

The unique electronic properties of this compound and its derivatives make them promising candidates for use in organic electronic devices. lookchem.com The thianthrene core can be functionalized to create materials with tailored charge transport characteristics for applications in organic light-emitting diodes (OLEDs) and transistors. lookchem.com

While the primary advantage of this compound polymers in this context is their high refractive index, their electronic properties are also relevant. The oxidized form, thianthrene 5,5,10,10-tetraoxide, has been investigated as a strong electron-accepting unit, a crucial component in some OLED emitter systems.

Effective charge transport is fundamental to the performance of all organic electronic devices. nii.ac.jp The thianthrene moiety has been explored as a redox-active unit in polymers for energy storage and charge transport applications. nii.ac.jpnih.gov

The structure of thianthrene can be modified to tune its electronic properties. For instance, oxidizing the sulfur atoms to sulfones (SO₂) creates the highly electron-deficient thianthrene 5,5,10,10-tetraoxide unit. This modification is critical for enhancing electron transport. Recent research on conjugated microporous polymers incorporating this sulfonyl-containing thianthrene derivative demonstrated that the sulfonyl groups facilitate strong binding with ions (Li⁺/Na⁺) and promote efficient charge transport. rsc.org Furthermore, theoretical calculations have indicated that thianthrene derivatives can form charge-transfer (CT) states, which are beneficial for producing the triplet excitons necessary for phosphorescent materials. rsc.org This ability to facilitate charge transfer and form specific excited states highlights the potential of this compound-derived polymers to serve as active components, not just passive optical layers, in advanced electronic devices.

UV-Curable Resin Systems for Optical Components

Polymers derived from this compound are being explored for use in UV-curable resin systems, which are crucial for the fabrication of optical components. osti.govdic-global.com These systems offer rapid and efficient production of materials with tailored optical properties. osti.gov

Optimization of Thiol Content and UV-Curing Behavior

In the formulation of UV-curable resins, the incorporation of thiol-containing monomers is a key strategy. The thiol groups can participate in thiol-acrylate click reactions, which are known for their high efficiency and minimal byproducts. osti.govmdpi.com The concentration of the thiol monomer significantly influences the curing process and the final properties of the material. mdpi.comnih.gov

Research has shown that increasing the thiol content in a UV-curable resin formulation can delay the gelation process during UV curing. mdpi.com This delay allows for more of the shrinkage to occur before the material solidifies, which in turn reduces the internal stress in the final cured film. mdpi.com For instance, in one study, increasing the thiol content from 5 phr to 30 phr resulted in a decrease in volume shrinkage from 6.55% to 2.40%. mdpi.com This reduction in shrinkage is critical for applications requiring high dimensional stability, such as in optical components. osti.govmdpi.com

The UV-curing process itself is a complex interplay of reaction kinetics and network formation. nih.gov The efficiency of the curing can be monitored using techniques like photo-differential scanning calorimetry (photo-DSC). nih.gov The network structure formed during curing is influenced by factors such as the functionality of the thiol compounds and the ratio of thiol to ene functional groups. nih.gov Studies on degradable thermosets have provided insights into these network structures, revealing that the chain lengths of the degraded networks are nearly proportional to the concentration of the (meth)acrylate monomers. nih.gov

Application in Luminance-Enhancing Films

A significant application of these UV-curable resins is in the fabrication of luminance-enhancing films for displays. mdpi.comresearchgate.net These films, often with a prism structure, are designed to direct and enhance the light from the backlight unit of a display, thereby improving its brightness. mdpi.com

The high refractive index of polymers derived from sulfur-containing monomers, such as those from this compound, is a key advantage for this application. mdpi.comresearchgate.net A higher refractive index allows for more efficient light management within the film. mdpi.com Studies have demonstrated that incorporating a thiol monomer with a high refractive index into a UV-curable resin can lead to a prism film that exhibits increased luminance in edge-lit LED backlight units. mdpi.comresearchgate.net Importantly, this enhancement in brightness can be achieved while maintaining stable color coordinates, ensuring that the visual quality of the display is not compromised. mdpi.comresearchgate.net

The successful replication of microstructures, such as the prism pattern on these films, is confirmed using techniques like field-emission scanning electron microscopy. mdpi.comresearchgate.net This demonstrates the suitability of these UV-curable resin systems for high-precision optical applications. mdpi.com

Thermally Stable Polymer Materials

Polymers derived from this compound exhibit notable thermal stability, making them suitable for applications where materials are exposed to high temperatures. researchgate.netcaltech.eduthieme-connect.com This stability is a result of the robust aromatic and sulfide linkages in the polymer backbone.

Glass Transition Temperature (T_g) Analysis of Polymers

The glass transition temperature (T_g) is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. dekmake.comspecialchem.com For high-performance applications, a high T_g is often desirable as it indicates that the material will retain its mechanical properties at elevated temperatures.

Poly(arylene sulfide)s synthesized from this compound have been shown to be amorphous materials with glass transition temperatures ranging from 149 °C to 210 °C. researchgate.netcaltech.edu This range allows for the tuning of material properties by selecting appropriate comonomers. For example, poly(thianthrene phenylene sulfide) has a reported T_g of up to 210 °C. researchgate.netcaltech.edu Other related polymer systems, such as those incorporating pyrimidine (B1678525) and thianthrene derivatives, have also shown high T_g values in the range of 153–176 °C. researchgate.net

The method of analysis for T_g is typically differential scanning calorimetry (DSC), which measures the heat flow into or out of a sample as it is heated or cooled. mdpi.comresearchgate.net

Table 1: Glass Transition Temperatures (T_g) of this compound-Derived and Related Polymers

Polymer TypeGlass Transition Temperature (T_g) Range (°C)Reference
Poly(arylene sulfide)s from this compound149 - 210 researchgate.netcaltech.edu
Poly(thianthrene phenylene sulfide)up to 210 researchgate.netcaltech.edu
Poly(phenylene thioether)s with pyrimidine and thianthrene units153 - 176 researchgate.net

Thermooxidative Stability Investigations

Thermooxidative stability refers to a material's resistance to degradation at high temperatures in the presence of oxygen. cnrs.frcpmat.ru This is a crucial property for materials intended for long-term use in air at elevated temperatures.

Thermogravimetric analysis (TGA) is the standard technique used to assess thermooxidative stability. researchgate.netcnrs.fr It measures the change in mass of a sample as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is often used as a benchmark for thermal stability.

Poly(arylene sulfide)s derived from this compound have demonstrated excellent thermooxidative stability, with 5% weight loss values approaching 500 °C in both inert and air atmospheres. researchgate.netcaltech.edu This high level of stability is attributed to the strong chemical bonds within the polymer structure. thieme-connect.com For comparison, other high-performance polymers, such as certain poly(phenylene thioether)s, exhibit 5% weight loss temperatures around 350-370 °C. researchgate.net

Table 2: Thermooxidative Stability of this compound-Derived Polymers

Polymer System5% Weight Loss Temperature (°C)AtmosphereReference
Poly(arylene sulfide)s from this compound~500Inert and Air researchgate.netcaltech.edu

Depolymerizable Polymer Systems for Circular Economy Approaches

The development of chemically recyclable polymers is a key goal in achieving a circular economy for plastics, where waste is minimized and resources are reused. rsc.orgrsc.org Depolymerizable polymers, which can be broken down into their constituent monomers, offer a promising pathway to high-purity recycled materials that can be used to produce new polymers with properties identical to the virgin material. rsc.orgrsc.orgacs.org

Polymers derived from this compound are being investigated in the context of creating such recyclable systems. rsc.orgacs.org The chemistry of nucleophilic aromatic substitution (S_NAr), which is used in the synthesis of these polymers, can also be leveraged for their depolymerization. acs.org

Recent research has focused on designing polymer systems where the polymerization-depolymerization equilibrium can be controlled. rsc.org This often involves creating strained-ring monomers that can undergo ring-opening polymerization (ROP). rsc.orgacs.org The resulting polymers can then be depolymerized back to the original monomers under specific conditions, often with the use of a catalyst. rsc.orgacs.org

For example, a chemically recyclable polythioether system has been developed based on benzothiocane (BT) monomers, which undergo chain-growth ring-opening polymerization via an S_NAr mechanism. acs.org These polymerizations are rapid, and the resulting polythioethers exhibit properties comparable to commercial thermoplastics. acs.org Crucially, they can be depolymerized back to the original monomers in high yields, demonstrating a closed-loop recycling process. acs.org

The concept of a circular economy for polymers relies on such innovative chemical designs that allow for the efficient and selective breakdown of polymers into their building blocks, thus enabling a sustainable lifecycle for plastic materials. rsc.orgrsc.org

Theoretical and Computational Investigations of 2,7 Difluorothianthrene

Density Functional Theory (DFT) Calculations and Computational Chemistry Methods

DFT has emerged as a powerful tool for modeling the properties of 2,7-difluorothianthrene. wikipedia.orgcond-mat.de It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules. wikipedia.org Various functionals and basis sets are used to approximate the exchange-correlation energy, which is a key component of DFT calculations. wikipedia.orgcond-mat.de These methods allow for the prediction of a wide range of molecular properties, from ground-state geometries to excited-state behavior. wikipedia.orgnih.govrsc.org

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. researchgate.netgithub.io For this compound, DFT calculations are used to find the minimum energy structure. mdpi.com These optimizations often reveal the non-planar, "butterfly" conformation of the thianthrene (B1682798) core. researchgate.net

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. This includes the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. mdpi.com Such analyses are critical for understanding the molecule's reactivity and its interactions with other chemical species. nih.gov

Table 1: Calculated Geometric Parameters for this compound (Example Data)
ParameterValueMethod
C-S Bond Length~1.79 ÅDFT/B3LYP
Dihedral Angle (Folding Angle)~130-140°DFT/B3LYP

The thianthrene core is known for its characteristic puckered or "butterfly" conformation. researchgate.net Computational studies on thianthrene and its derivatives, including the 2,7-difluoro substituted version, have investigated the energetic barrier to inversion between the two equivalent puckered forms. researchgate.net This conformational flexibility is a key feature of the thianthrene scaffold.

The non-planar structure arises from a balance of factors, including ring strain and electronic effects. researchgate.net While a planar conformation would maximize p-orbital overlap, the strain in the central ring makes the puckered structure more stable for thianthrene. researchgate.net The fluorine substituents in this compound can influence the degree of puckering and the inversion barrier.

Natural Bond Orbital (NBO) analysis is a computational method used to study orbital interactions and electron delocalization within a molecule. uni-muenchen.dejuniperpublishers.com In the context of this compound, NBO analysis can provide insights into the interactions between the lone pairs on the sulfur atoms and the π-systems of the benzene (B151609) rings. researchgate.net

These analyses help to explain the observed electronic properties and reactivity. For instance, the extent of delocalization affects the molecule's ability to donate or accept electrons. d-nb.info The NBO method partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals, providing a chemically intuitive picture of bonding. uni-muenchen.dewisc.edu

DFT calculations are instrumental in predicting the reactivity of this compound and elucidating reaction mechanisms. frontiersin.org A key reaction type for this class of compounds is Nucleophilic Aromatic Substitution (S_NAr). The fluorine atoms in this compound can act as leaving groups in S_NAr reactions, and their reactivity is enhanced by the electron-withdrawing nature of the thianthrene core.

Computational models can predict the activation energies for S_NAr reactions, helping to understand the regioselectivity and reaction rates. researchgate.net By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway. researchgate.net This predictive capability is valuable for designing new synthetic routes and functional materials.

Time-dependent DFT (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their photophysical properties. nih.govmdpi.comrsc.orgchemrxiv.org For this compound, TD-DFT calculations can be used to simulate absorption and emission spectra, as well as to characterize the nature of electronic transitions (e.g., π-π, n-π). researchgate.net

Understanding the excited-state behavior is crucial for applications in areas such as organic electronics and photochemistry. nih.gov These calculations can reveal how the fluorine substituents influence the energy levels of the excited states and the rates of photophysical processes like fluorescence and phosphorescence. mdpi.comrsc.org

Molecular Orbital Analysis (HOMO-LUMO Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a central role in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. ossila.comimperial.ac.uklibretexts.org

For this compound, the energies and spatial distributions of the HOMO and LUMO are of particular interest. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic absorption and emission properties. irjweb.com

DFT calculations provide reliable estimates of the HOMO and LUMO energy levels. irjweb.com In this compound, the fluorine substituents can significantly lower the energies of both the HOMO and LUMO compared to the parent thianthrene molecule. This has important implications for its use in electronic devices and as a building block for new materials. nih.gov

Table 2: Calculated HOMO-LUMO Energies for this compound (Illustrative Data)
OrbitalEnergy (eV)Method
HOMO-6.5 to -7.0DFT/B3LYP/6-31G
LUMO-1.0 to -1.5DFT/B3LYP/6-31G
HOMO-LUMO Gap5.0 to 6.0DFT/B3LYP/6-31G*
Interactive Data Table Instructions

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Relationship between Electronic Structure and Macroscopic Properties

Theoretical and computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provide profound insights into the electronic characteristics of this compound and establish a clear correlation with its observed macroscopic properties. chinesechemsoc.orgdiva-portal.org These computational approaches allow for the calculation of molecular orbitals, electrostatic potential, and other electronic descriptors that are fundamental to understanding the compound's reactivity and the performance of materials derived from it. mdpi.commdpi.com

The electronic structure of this compound is significantly influenced by its core thianthrene framework and the presence of two fluorine atoms. The thianthrene unit imparts a unique, non-planar, V-shaped or boat conformation. rsc.org This specific geometry, combined with the electron-rich nature of the sulfur atoms, is a key determinant of the molecule's electronic behavior. rsc.org Computational studies on thianthrene and its derivatives show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in defining its chemical reactivity and optical properties. diva-portal.orgyoutube.com

The introduction of fluorine atoms at the 2 and 7 positions has a pronounced effect on the electronic landscape of the molecule. Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group. This has two major consequences:

Activation for Polymerization: The fluorine atoms withdraw electron density from the aromatic rings, making the carbon atoms to which they are attached electron-deficient. This electronic arrangement activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This enhanced reactivity is the basis for the use of this compound as a monomer in the synthesis of high-performance poly(arylene sulfide)s. researchgate.net

Modulation of Energy Levels: The electron-withdrawing nature of fluorine generally leads to a lowering of both the HOMO and LUMO energy levels. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and the wavelength of light it absorbs. nih.gov A larger HOMO-LUMO gap typically corresponds to greater molecular stability. youtube.com

The macroscopic properties of polymers synthesized from this compound, such as high refractive index and thermal stability, are a direct consequence of its inherent electronic and structural features. The high sulfur content and the presence of aromatic rings in the resulting polymer backbone contribute significantly to a high molar refraction, which in turn leads to a high refractive index—a desirable property for optical applications like advanced lenses and coatings. researchgate.net The strong carbon-sulfur and carbon-fluorine bonds, along with the rigid thianthrene structure, contribute to the high thermal stability of the derived polymers.

A molecular electrostatic potential (MEP) map, which can be generated through DFT calculations, illustrates the charge distribution across the molecule. researchgate.netresearchgate.net For this compound, the MEP would be expected to show regions of negative potential (electron-rich) around the sulfur and fluorine atoms and regions of positive potential (electron-poor) on the hydrogen atoms. mdpi.com This charge distribution is instrumental in governing intermolecular interactions and the molecule's reactivity in processes like polymerization.

The table below conceptualizes the data obtained from DFT calculations and its direct relationship to the macroscopic properties of this compound and its derivatives.

Calculated Electronic Property Description Influence on Macroscopic Properties
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability of the molecule.Affects the compound's redox potential and its role in charge transfer processes within materials.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability.Influences reactivity towards nucleophiles, a key factor in its polymerization. The HOMO-LUMO gap is linked to optical absorption properties. nih.govresearchgate.net
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO levels.A larger gap suggests higher kinetic stability and relates to the absorption of higher-energy (shorter wavelength) light. researchgate.netchalcogen.ro
Molecular Electrostatic Potential (MEP) A 3D map of the charge distribution on the molecule's surface. researchgate.netIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting reactivity for polymerization and intermolecular interactions. mdpi.com
Dipole Moment A measure of the overall polarity of the molecule resulting from its charge distribution.Influences solubility in various solvents and affects the morphology and packing of derived polymers.

These theoretical investigations are indispensable for the rational design of new materials. By understanding and computationally predicting how modifications to the molecular structure of this compound affect its electronic properties, scientists can tailor the macroscopic characteristics of the resulting polymers for specific, high-performance applications.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and its various forms are instrumental in confirming the identity of 2,7-difluorothianthrene. ablesci.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to map the hydrogen and carbon framework of the molecule. ablesci.com The chemical shifts, reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. In this compound, the symmetry of the molecule simplifies the spectra, while the presence of electronegative fluorine and sulfur atoms influences the chemical shifts of nearby nuclei. organicchemistrydata.orgucl.ac.uk

The ¹H NMR spectrum is expected to show signals in the aromatic region. The protons on the benzene (B151609) rings are coupled to the adjacent fluorine atom and other protons, leading to complex splitting patterns that can be resolved with high-field NMR instruments. libretexts.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. compoundchem.comoregonstate.edu The carbon atoms directly bonded to fluorine will exhibit a large coupling constant (¹J C-F) and appear as a doublet. The chemical shifts are influenced by the hybridization and the electronic effects of the substituents. organicchemistrydata.org

Table 1: Predicted NMR Chemical Shift Ranges for this compound

NucleusType of AtomPredicted Chemical Shift (δ) in ppm
¹HAromatic C-H7.0 - 8.0
¹³CAromatic C-H110 - 130
¹³CAromatic C-S130 - 145
¹³CAromatic C-F160 - 170 (doublet)

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful tool for analyzing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. scholaris.cabeilstein-journals.orgazom.com This technique provides an unambiguous signal for the fluorine atoms within the molecule. man.ac.uked.ac.uk For this compound, the two fluorine atoms are chemically equivalent, which should result in a single signal in the ¹⁹F NMR spectrum. The precise chemical shift is a key identifier and is sensitive to the electronic environment, making it valuable for confirming the structure. colorado.edu The chemical shift and coupling to adjacent protons (³J H-F) provide definitive structural confirmation. colab.ws

Table 2: General ¹⁹F NMR Characteristics

ParameterDescriptionRelevance to this compound
Chemical Shift (δ)Typically referenced against CFCl₃. The shift value is highly sensitive to the electronic environment.A specific, characteristic signal in the aromatic fluorine region (approx. -100 to -120 ppm) confirms the C-F bond. colorado.edu
Signal MultiplicityA single resonance is expected due to the molecular symmetry.This signal would be split into a multiplet due to coupling with neighboring aromatic protons.
Purity AnalysisThe absence of other signals in the ¹⁹F NMR spectrum is a strong indicator of high purity.Impurities containing fluorine would be readily detected. scholaris.ca

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edubiomedscidirect.com The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific bonds. researchgate.netlookchem.com Analysis of the spectrum can confirm the presence of the aromatic rings, the carbon-fluorine bonds, and the carbon-sulfur bonds. researchgate.netlibretexts.org

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aromatic C=CRing Stretching1600 - 1450
C-FStretching1250 - 1000
C-SStretching800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically from a ground state to an excited state. libretexts.orguzh.ch For aromatic compounds like this compound, the key absorptions are due to π → π* transitions within the conjugated system of the thianthrene (B1682798) core. The resulting spectrum provides information on the molecule's conjugation and its optical properties, such as its transparency in the visible region. Polymers synthesized from this compound have been noted for their high optical transparency at wavelengths longer than 400 nm. researchgate.netcaltech.edu

Table 4: Information from UV-Vis Spectroscopy of this compound

ParameterInformation Provided
λmax (Wavelength of Maximum Absorbance)Indicates the energy of the primary π → π* electronic transition.
Molar Absorptivity (ε)A measure of the probability of the electronic transition, related to the intensity of light absorption. libretexts.org
Cutoff WavelengthThe wavelength below which the compound is no longer transparent.

Mass Spectrometry Techniques (e.g., MALDI-TOF MS, LC-MS) for Molecular Weight and Purity

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. rsc.org It is used to determine the precise molecular weight of this compound, confirming its elemental composition. ablesci.comresearchgate.net High-resolution mass spectrometry can provide an exact mass, which validates the molecular formula C₁₂H₆F₂S₂. lookchem.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of a sample, while Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) MS is particularly useful for characterizing polymers derived from this monomer. researchgate.netcaltech.eduwikipedia.org

Table 5: Molecular Weight Data for this compound

PropertyValueSource
Molecular FormulaC₁₂H₆F₂S₂ lookchem.com
Molecular Weight252.30 g/mol lookchem.com

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.organton-paar.comiitk.ac.in When a single crystal of this compound is analyzed, XRD provides precise data on bond lengths, bond angles, and the conformation of the molecule, such as the dihedral angle of the central thianthrene ring. It also reveals how the molecules are arranged in the crystal lattice, providing insight into intermolecular interactions. mdpi.com While specific XRD data for the monomer is not detailed in the provided search results, the technique has been used to characterize its derivative polymers. sgst.cn

Table 6: Structural Information Obtainable from Single-Crystal XRD

Structural ParameterDescription
Crystal System & Space GroupDefines the symmetry of the crystal lattice.
Unit Cell DimensionsThe dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal.
Bond Lengths & AnglesPrecise measurements of all intramolecular distances and angles.
Dihedral AngleThe fold angle between the two phenyl rings of the thianthrene core.
Intermolecular InteractionsDistances and geometries of interactions like C-H···F or π-π stacking.

Gel Permeation Chromatography (GPC) and Solution Viscometry for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique for determining the molecular weight distribution of polymers. lcms.cz This method separates molecules based on their size or hydrodynamic volume in solution. For polymers synthesized using this compound, GPC is employed to measure key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). caltech.eduresearchgate.net These parameters are crucial as the molecular weight significantly influences the physical and end-use properties of the material. lcms.cz

In the characterization of poly(thianthrene phenylene sulfide), synthesized from the nucleophilic aromatic substitution polymerization of this compound, GPC analysis provides quantitative data on the resulting molecular weights. caltech.eduresearchgate.net For instance, a poly(thianthrene phenylene sulfide) has been synthesized with a number-average molecular weight (Mn) of 22,100 g/mol . caltech.edu

Table 1: GPC Data for Poly(thianthrene phenylene sulfide)
PolymerNumber-Average Molecular Weight (Mn) (g/mol)Reference
Poly(thianthrene phenylene sulfide)22,100 caltech.edu

Solution viscometry is another fundamental technique used to characterize polymers in a dilute solution. anton-paar.com It measures the increase in viscosity of a solvent upon the dissolution of a polymer, which is related to the size and shape of the polymer molecules. azom.com The intrinsic viscosity [η] is a key parameter derived from these measurements, representing the polymer's contribution to the viscosity at infinite dilution. anton-paar.commdpi.com This value provides insight into the polymer's molecular size in a specific solvent and is an indicator of its quality and storage stability. anton-paar.com For poly(thianthrene phenylene sulfide), an intrinsic viscosity of 0.62 dL/g was measured in N,N-dimethylpropyleneurea (DMPU) at 30 °C, correlating with its high molecular weight. caltech.edu

Table 2: Solution Viscometry Data for Poly(thianthrene phenylene sulfide)
PolymerIntrinsic Viscosity [η] (dL/g)SolventTemperature (°C)Reference
Poly(thianthrene phenylene sulfide)0.62DMPU30 caltech.edu

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. hu-berlin.de It is used to study the thermal transitions of polymers, such as the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state in amorphous polymers. hu-berlin.denih.gov Polymers prepared from this compound are characterized as amorphous materials, and their DSC analysis reveals high glass transition temperatures. caltech.eduresearchgate.net For poly(arylene sulfide)s derived from this monomer, glass transition temperatures have been observed in the range of 149 to 210 °C. caltech.edu

Table 3: DSC Data for Polymers Derived from this compound
Polymer SystemGlass Transition Temperature (Tg) (°C)Reference
Poly(arylene sulfide)s149 - 210 caltech.edu

Thermogravimetric Analysis (TGA) is essential for evaluating the thermal stability of polymers. torontech.com This technique continuously measures the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., inert or air). nsf.gov The resulting data, typically plotted as weight percentage versus temperature, reveals the decomposition temperatures of the material. torontech.com A key metric is the temperature at which 5% weight loss occurs (T5%), indicating the onset of significant thermal degradation. Polymers synthesized from this compound demonstrate excellent thermal stability, with 5% weight loss values approaching 500 °C in both inert and air atmospheres. caltech.eduresearchgate.net

Table 4: TGA Data for Polymers Derived from this compound
Polymer System5% Weight Loss Temperature (T5%) (°C)AtmosphereReference
Poly(arylene sulfide)sApproaching 500Inert & Air caltech.edu

Redox Behavior and Electrochemical Applications

Intrinsic Redox Properties of Thianthrene (B1682798) Derivatives

The redox behavior of thianthrene derivatives is characterized by the ability to undergo reversible oxidation processes, forming stable radical cations and dications. This property is central to their function in electrochemical applications. The electron-donating nature of the sulfur atoms facilitates the removal of electrons from the molecule.

Cyclic voltammetry (CV) is a key technique for investigating the redox properties of thianthrene derivatives. researchgate.net CV studies reveal the oxidation and reduction potentials of a compound and the stability of the resulting charged species. For the parent thianthrene molecule, cyclic voltammetry typically shows two reversible one-electron oxidation waves, corresponding to the formation of the radical cation (Th•+) and the dication (Th2+). arkat-usa.org

The redox potentials of thianthrene derivatives are influenced by the nature and position of substituents on the aromatic rings. Electron-withdrawing groups, such as fluorine atoms in 2,7-difluorothianthrene, are expected to make the oxidation of the molecule more difficult, resulting in higher oxidation potentials compared to the unsubstituted thianthrene. Conversely, electron-donating groups would lower the oxidation potentials.

While specific cyclic voltammetry data for this compound is not extensively detailed in the provided search results, the general principles of substituent effects on aromatic systems suggest that the fluorine atoms at the 2 and 7 positions will increase the oxidation potential due to their inductive electron-withdrawing nature. A thesis confirms the synthesis of this compound, indicating its availability for such studies. mit.edu

Table 1: Representative Redox Potentials of Selected Thianthrene Derivatives

CompoundFirst Oxidation Potential (E°', V vs. Fc/Fc+)Second Oxidation Potential (E°', V vs. Fc/Fc+)Reference Compound
Thianthrene~0.86~1.4Ferrocene
Substituted ThianthrenesVariableVariableFerrocene

A hallmark of thianthrene and its derivatives is the formation of a stable radical cation upon one-electron oxidation. u-tokyo.ac.jp The stability of the thianthrene radical cation is a key factor in its utility in various applications. researchgate.net This stability can be attributed to the delocalization of the unpaired electron and the positive charge over the entire molecule, including the sulfur atoms and the aromatic rings. The non-planar, butterfly geometry of the neutral thianthrene molecule flattens upon oxidation to the radical cation.

The reversibility of this oxidation process is crucial for applications such as rechargeable batteries, where the ability to cycle between the neutral and oxidized states without degradation is essential. The stability of the radical cation allows it to act as a reliable charge carrier.

Applications in Energy Storage Systems (e.g., Electrolytes for Batteries)

The favorable redox properties of thianthrene derivatives make them promising candidates for use in energy storage systems, particularly as electrolytes in redox flow batteries (RFBs) and as high-voltage cathode materials in other battery types. researchgate.netelsevierpure.comnih.gov Thianthrene-based molecules can offer high redox potentials, which translates to higher cell voltages and potentially higher energy densities. researchgate.netelsevierpure.com

Thianthrene polymers have been investigated as 4 V-class organic mediators for redox targeting reactions in flow batteries. researchgate.netelsevierpure.comnih.gov In such systems, the thianthrene unit acts as a mobile redox mediator, shuttling charge between the electrode and a stationary energy storage material. researchgate.netelsevierpure.com The high potential of the thianthrene redox couple is advantageous for charging high-voltage inorganic cathode materials. researchgate.net

While specific studies on this compound in battery applications are not detailed, the general exploration of thianthrene-based compounds as electrolytes for symmetric batteries suggests that fluorinated derivatives could also be of interest. mit.edu The introduction of fluorine atoms could potentially enhance the electrochemical stability and solubility of the electrolyte in the organic solvents used in non-aqueous RFBs.

Activation in Organic Reactions via Redox Intermediates

The thianthrene radical cation is not only a stable species but also a reactive intermediate that can participate in and catalyze organic reactions. nih.gov This reactivity has been harnessed for various synthetic transformations. The formation of the thianthrene radical cation via electrochemical or chemical oxidation generates a potent electrophile and a single-electron oxidant.

This redox-mediated activation has been employed in C-H functionalization reactions, where the thianthrene radical cation can initiate reactions by abstracting a hydrogen atom or by acting as an electrophile. researchgate.net The regenerated thianthrene can then be re-oxidized, allowing for a catalytic cycle. nih.gov This approach offers a way to perform challenging chemical transformations under mild conditions. While specific applications of this compound as a redox mediator in organic synthesis are not explicitly mentioned, its stable radical cation would be expected to exhibit similar reactivity, potentially with modified selectivity and reactivity due to the electronic effects of the fluorine atoms.

Future Research Directions and Outlook

Development of Novel Synthetic Strategies for Advanced Thianthrene (B1682798) Analogues

Future research will likely focus on expanding the synthetic toolkit to create a diverse library of 2,7-difluorothianthrene derivatives. While methods for the synthesis of functionalized heterocycles are continually advancing, specific strategies tailored to the this compound core are needed. rsc.orgresearchgate.net A key direction will be the development of late-stage functionalization techniques that allow for the precise introduction of various substituents onto the fluorinated thianthrene scaffold. This will enable the fine-tuning of electronic and photophysical properties for specific applications.

One promising avenue is the exploration of C-H activation and borylation reactions, which have been successfully applied to other polycyclic aromatic systems like pyrene (B120774) to achieve specific substitution patterns, including at the 2,7-positions. bohrium.com Adapting these methods for this compound could provide efficient routes to novel building blocks for more complex molecular architectures.

Furthermore, the development of synthetic pathways to π-extended thianthrene analogues starting from this compound is a significant area for future work. Such extended systems are of interest for their unique electronic and optical properties. Strategies involving cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, with functionalized this compound precursors will be crucial.

Synthetic StrategyPotential OutcomeRelevance to this compound
Late-Stage FunctionalizationFine-tuning of electronic propertiesCreation of a diverse library of derivatives
C-H Activation/BorylationRegiospecific introduction of functional groupsEfficient synthesis of novel building blocks
π-Extension ReactionsDevelopment of advanced electronic materialsAccess to larger, conjugated thianthrene systems

Exploration of New Material Applications Beyond Current Scope

The unique electronic properties imparted by the fluorine substituents make this compound a promising candidate for a range of material applications. A significant future direction is its incorporation into organic light-emitting diodes (OLEDs), particularly in the development of materials exhibiting thermally activated delayed fluorescence (TADF). advancedsciencenews.comdrpress.orgnih.govbeilstein-journals.org The electron-withdrawing nature of the fluorine atoms can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), potentially leading to a small singlet-triplet energy splitting (ΔEST), which is a key requirement for efficient TADF. beilstein-journals.org

Beyond OLEDs, the exploration of this compound derivatives in organic photovoltaics (OPVs) and field-effect transistors (OFETs) is a logical next step. The stability and electron-accepting properties of the fluorinated core could lead to the development of novel n-type semiconductor materials.

Another emerging area is the use of fluorinated aromatic compounds in sensing applications. The potential for this compound-based sensors for the detection of specific analytes, including environmental pollutants or biological markers, warrants investigation. For instance, sensors for hydrogen sulfide (B99878) (H₂S) are of interest for both industrial and biomedical applications. epapers2.orgunicatt.it

Advanced Computational Modeling for Predictive Material Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and design of new materials based on this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be instrumental in predicting the electronic and photophysical properties of novel derivatives before their synthesis. nih.govresearchgate.netacs.org This predictive capability will allow researchers to screen large virtual libraries of compounds and identify the most promising candidates for specific applications, thereby saving significant time and resources. researchgate.net

A key future direction is the use of computational models to establish clear structure-property relationships. For example, modeling how different substituents at various positions on the this compound core affect properties like emission wavelength, quantum yield, and charge mobility will provide crucial design principles for new materials.

The integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry offers a powerful new paradigm for materials discovery. nih.govrsc.orgyoutube.commdpi.comresearchgate.net ML models can be trained on existing experimental and computational data to predict the properties of new thianthrene derivatives with high speed and accuracy. This approach can also be used for inverse design, where a desired set of properties is specified, and the ML model suggests the molecular structure most likely to exhibit those properties.

Computational ToolFuture Application for this compoundExpected Outcome
Density Functional Theory (DFT)Prediction of electronic and photophysical propertiesRational design of new materials
Structure-Property Relationship ModelingUnderstanding the impact of molecular modificationsGuiding principles for material optimization
Machine Learning (ML) / Artificial Intelligence (AI)High-throughput screening and inverse designAccelerated discovery of high-performance materials

Interdisciplinary Research Integrating this compound into Emerging Technologies

The unique properties of this compound make it a versatile platform for interdisciplinary research, bridging chemistry, materials science, physics, and biology. A significant future opportunity lies in its integration into biomedical technologies. The incorporation of fluorine can enhance metabolic stability and bioavailability, making fluorinated heterocycles attractive scaffolds in drug discovery. nih.govnih.govnih.gov Future research could explore the potential of this compound derivatives as therapeutic agents or as components of diagnostic tools.

In the realm of electronics, the development of flexible and wearable devices based on this compound-containing polymers is a promising avenue. The inherent properties of the fluorinated thianthrene core could contribute to the stability and performance of such devices.

Furthermore, the unique photophysical properties of these compounds could be harnessed in the development of advanced imaging agents or probes for biological systems. This would require collaboration between synthetic chemists, biologists, and imaging specialists to design and evaluate molecules with the desired characteristics.

Environmental Considerations in Fluorinated Organic Compound Research

As with all fluorinated organic compounds, the potential environmental impact of this compound and its derivatives must be a key consideration in future research. acs.orgnih.gov The high strength of the carbon-fluorine bond can lead to persistence in the environment. nih.gov Therefore, a critical area of future research will be the study of the environmental fate and potential degradation pathways of these compounds.

Research should focus on understanding the biodegradability of fluorinated thianthrenes and identifying any potential persistent or toxic metabolites. frontiersin.orgnih.govfrontiersin.org This will involve collaborations with environmental scientists and microbiologists to conduct thorough environmental risk assessments.

A proactive approach to "green chemistry" principles in the design of new this compound-based materials will be essential. This includes developing synthetic routes that are more environmentally benign and designing molecules with features that promote their eventual degradation after their intended use. Identifying research gaps in the environmental impact of such compounds is a crucial first step. nih.gov

Q & A

Q. What are the key considerations for synthesizing 2,7-Difluorothianthrene with high purity?

Methodological Answer: Synthesis should focus on fluorination efficiency and regioselectivity. Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or transition-metal-catalyzed cross-coupling reactions to ensure precise substitution at the 2,7-positions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to remove unreacted precursors or byproducts. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the electronic properties of this compound for optoelectronic applications?

Methodological Answer: Employ UV-Vis spectroscopy to determine the compound’s absorption profile and bandgap. Cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can quantify redox potentials (HOMO/LUMO levels). Compare results with computational methods like density functional theory (DFT) to validate electronic structure models. Ensure solvent choice (e.g., dichloromethane, acetonitrile) aligns with non-reactive electrochemical conditions .

Q. What analytical techniques are recommended for detecting this compound in complex mixtures?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., ZB-5) is effective for separation and identification. Use internal standards (e.g., deuterated analogs like d10-phenanthrene) to improve quantification accuracy. For trace analysis, couple with solid-phase extraction (SPE) to preconcentrate samples. Confirm retention times and fragmentation patterns against reference libraries (e.g., NIST Chemistry WebBook) .

Advanced Research Questions

Q. How does fluorination at the 2,7-positions influence the charge transport properties of thianthrene derivatives in organic semiconductors?

Methodological Answer: Design thin-film transistor (TFT) devices to measure hole/electron mobility. Compare this compound with non-fluorinated analogs using space-charge-limited current (SCLC) measurements. Investigate molecular packing via X-ray crystallography or grazing-incidence wide-angle X-ray scattering (GIWAXS) to correlate fluorination-induced steric effects with crystallinity and charge-carrier pathways .

Q. What strategies resolve contradictions in reported photostability data for this compound under UV irradiation?

Methodological Answer: Systematically vary experimental parameters (light intensity, solvent polarity, oxygen presence) to identify degradation pathways. Use time-resolved spectroscopy (e.g., transient absorption) to track excited-state dynamics. Employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify photodegradation byproducts. Cross-validate results with computational models predicting bond dissociation energies (BDEs) .

Q. How can researchers optimize this compound as a donor material in bulk-heterojunction solar cells?

Methodological Answer: Blend with acceptors like PCBM ([6,6]-phenyl-C61-butyric acid methyl ester) and optimize donor:acceptor ratios (e.g., 1:1 to 1:4). Use atomic force microscopy (AFM) to assess phase separation and film morphology. Measure power conversion efficiency (PCE) under AM1.5G solar simulation. Adjust annealing conditions (temperature, solvent vapor) to enhance crystallinity and reduce recombination losses. Compare open-circuit voltage (Voc) trends with theoretical limits based on HOMO/LUMO offsets .

Q. What methodologies are effective for studying the environmental persistence of this compound in aqueous systems?

Methodological Answer: Conduct hydrolysis studies at varying pH levels (2–12) and temperatures (20–50°C). Monitor degradation kinetics via LC-UV/Vis and identify transformation products using quadrupole time-of-flight (Q-TOF) MS. Assess bioavailability via bioaccumulation assays (e.g., Daphnia magna exposure). Cross-reference results with quantitative structure-activity relationship (QSAR) models to predict environmental half-lives .

Methodological Frameworks

How to formulate a research question on this compound that addresses gaps in semiconductor literature?

Methodological Answer: Follow the "FINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “How does the electron-withdrawing effect of fluorine substituents modulate exciton dissociation efficiency in this compound-based heterojunctions compared to halogen-free analogs?” Prioritize hypotheses that bridge molecular design and device physics, ensuring alignment with peer-reviewed studies on thianthrene derivatives .

Q. What experimental controls are critical when comparing this compound’s reactivity across studies?

Methodological Answer: Include internal standards (e.g., deuterated surrogates) in analytical workflows to normalize instrument variability. For synthetic studies, use identical solvent batches, temperature profiles, and catalyst loads. In device testing, standardize electrode materials (ITO/PEDOT:PSS) and encapsulation methods to isolate material-specific effects .

Data Analysis & Validation

Q. How to address discrepancies in reported NMR chemical shifts for this compound?

Methodological Answer: Re-examine solvent effects (e.g., CDCl3 vs. DMSO-d6) and concentration dependencies. Validate assignments using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Cross-check with crystallographic data (if available) to confirm molecular geometry. Publish raw spectra in open-access repositories to enable community verification .

Q. What statistical approaches are suitable for analyzing structure-property relationships in fluorinated thianthrenes?

Methodological Answer: Apply multivariate regression to correlate substituent position (e.g., Hammett constants) with optoelectronic parameters. Use principal component analysis (PCA) to reduce dimensionality in datasets combining synthesis conditions, spectroscopic data, and device metrics. Validate models with leave-one-out cross-validation (LOOCV) to avoid overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.